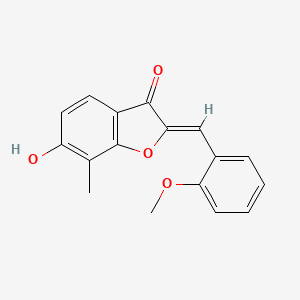

(2Z)-6-羟基-2-(2-甲氧基苯亚甲基)-7-甲基-1-苯并呋喃-3(2H)-酮

描述

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

席夫碱的合成

席夫碱是一类重要的有机化合物,具有广泛的应用。 所述化合物可以通过2-甲氧基苯甲醛和4-羟基苯肼的酸催化缩合反应合成 。该过程会产生一种席夫碱,其在配位化学中具有潜在的应用,可用作金属配合物的配体,并用于开发新材料。

晶体学和结构分析

使用单晶X射线衍射法阐明了相关腙化合物的晶体结构 。通过研究晶体结构,研究人员可以深入了解分子的几何形状、分子间相互作用以及形成多晶型结构的可能性,这对于理解该化合物的物理和化学性质至关重要。

生物活性

与所述化合物密切相关的腙化合物因其生物学特性而受到研究。 它们表现出多种活性,包括抗菌、抗惊厥、止痛、抗炎和抗癌活性 。这表明该化合物可能是药物开发和药理学研究的候选者。

材料科学

腙化合物的刚性和共轭π体系使其适合在材料科学中应用。 它们可用于有机半导体、光电器件的设计以及作为分子识别系统的一部分 .

分析化学

在分析化学中,席夫碱常被用作检测和定量金属离子的试剂。 该化合物形成金属配合物的特性可用于开发新的分析方法和传感器 .

催化

已知席夫碱及其金属配合物具有催化活性。 它们可用作各种有机转化的催化剂,包括氧化还原反应,这些反应是合成化学中的基础 .

生物活性

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, also known by its CAS number 1092298-15-1, is a complex organic compound with notable structural features that suggest potential biological activity. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. Its unique structure, which includes hydroxy, methoxy, and methyl substituents, positions it as a candidate for various pharmacological applications.

- Molecular Formula : C17H14O4

- Molecular Weight : 282.29 g/mol

- IUPAC Name : (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

Biological Activity Overview

The biological activity of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one has been explored in various studies, highlighting its potential as an antimicrobial, antioxidant, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membranes. For instance, a study demonstrated that derivatives of benzofuran compounds possess notable activity against various bacterial strains, suggesting that (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one may act similarly due to its structural similarities .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals effectively. The presence of the hydroxy group enhances its reactivity towards reactive oxygen species (ROS), potentially preventing oxidative damage in biological systems. A comparative analysis of related compounds found that those with similar functional groups exhibited strong antioxidant capabilities .

Anticancer Activity

In vitro studies have shown that (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one can induce apoptosis in cancer cell lines. The compound's effects on cell viability were evaluated using various assays, revealing IC50 values comparable to established chemotherapeutic agents. For example, derivatives with similar structures have been reported to inhibit cell proliferation in breast cancer cell lines effectively .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In a study assessing the antibacterial properties of various benzofuran derivatives, it was found that compounds with hydroxy and methoxy groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of molecular structure in determining efficacy .

- Antioxidant Mechanism : The antioxidant capacity was evaluated using DPPH and ABTS assays, where (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one demonstrated a significant reduction in free radical concentrations, indicating strong scavenging ability .

- Cancer Cell Line Studies : In vitro experiments on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant reductions in cell viability after 24 hours. Flow cytometry analysis indicated increased apoptosis rates, suggesting potential as an anticancer therapeutic .

属性

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-13(18)8-7-12-16(19)15(21-17(10)12)9-11-5-3-4-6-14(11)20-2/h3-9,18H,1-2H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXUIQKQVIBFIN-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。